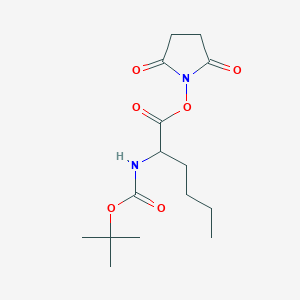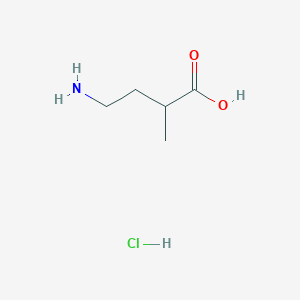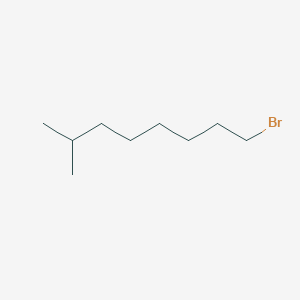
苯并恶唑-4-醇
概述
描述
Benzooxazol-4-ol: is an organic compound with the chemical formula C₇H₅NO₂. It is a heterocyclic aromatic compound, consisting of a benzene ring fused to an oxazole ring. This compound is known for its colorless crystalline solid appearance and has a melting point of approximately 130-132°C
科学研究应用
Chemistry: Benzooxazol-4-ol is used as a starting material for the synthesis of larger, bioactive structures. Its aromaticity and reactive sites make it suitable for functionalization and further chemical modifications .
Biology and Medicine: In medicinal chemistry, Benzooxazol-4-ol derivatives have shown potential as antimicrobial, antifungal, anticancer, and anti-inflammatory agents . These derivatives interact with key biological targets, making them valuable in drug discovery and development.
Industry: Benzooxazol-4-ol and its derivatives are used in the production of optical brighteners, which are added to laundry detergents to enhance fabric brightness . They are also employed in the synthesis of various industrial chemicals and materials.
作用机制
Target of Action
Benzoxazole derivatives, including Benzooxazol-4-ol, have been found to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors .
Mode of Action
Benzoxazole derivatives have been shown to possess potent anticancer activity . They have been found to interact with various targets like VEGF, VEGFR2, Topo-II, and MEK1
Biochemical Pathways
Benzoxazole derivatives have been found to target a wide range of metabolic pathways and cellular processes in cancer pathology
Result of Action
Benzoxazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties . They have also shown potent anticancer activity against various human cancer cell lines
Action Environment
It is known that the synthesis of benzoxazole derivatives contributes to environmental concerns and calls for the development of more environmentally friendly and sustainable methodologies
生化分析
Biochemical Properties
Benzooxazol-4-ol plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with ATP-dependent adenylating enzymes, which facilitate the formation of an ester intermediate . This interaction is essential for the biosynthesis of benzoxazole-containing molecules. Additionally, Benzooxazol-4-ol can form hydrogen bonds and hydrophobic interactions due to its heterocyclic structure, allowing it to engage in non-covalent interactions with various biomolecules .
Cellular Effects
Benzooxazol-4-ol influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, Benzooxazol-4-ol can modulate the activity of certain transcription factors, leading to changes in gene expression . Furthermore, it impacts cellular metabolism by interacting with metabolic enzymes, thereby altering metabolic flux and metabolite levels .
Molecular Mechanism
The molecular mechanism of Benzooxazol-4-ol involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, Benzooxazol-4-ol can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzooxazol-4-ol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Benzooxazol-4-ol remains stable under certain conditions, but it can degrade over time, leading to a reduction in its biological activity . Long-term exposure to Benzooxazol-4-ol has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Benzooxazol-4-ol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antimicrobial activity . At higher doses, Benzooxazol-4-ol can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
Benzooxazol-4-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell. For example, Benzooxazol-4-ol has been shown to interact with ATP-dependent adenylating enzymes, which play a role in its biosynthesis and metabolism .
Transport and Distribution
Within cells and tissues, Benzooxazol-4-ol is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, Benzooxazol-4-ol can be transported into the nucleus, where it may exert its effects on gene expression and other nuclear processes .
Subcellular Localization
The subcellular localization of Benzooxazol-4-ol is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, Benzooxazol-4-ol may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism . This localization is essential for the compound’s role in regulating cellular processes and maintaining cellular homeostasis.
准备方法
Synthetic Routes and Reaction Conditions:
Phenol with Ammonia and Carbon Dioxide: One method to synthesize Benzooxazol-4-ol involves the reaction of phenol with ammonia and carbon dioxide.
Ring Reaction of p-Nitrophenol: Another method involves the ring reaction of p-nitrophenol, which is obtained through acid catalysis.
Industrial Production Methods: Industrial production of Benzooxazol-4-ol typically follows the same synthetic routes mentioned above, with optimization for large-scale production. The use of catalysts and controlled reaction conditions ensures high yield and purity of the compound.
化学反应分析
Types of Reactions:
Oxidation: Benzooxazol-4-ol can undergo oxidation reactions, where it reacts with oxidizing agents to form various oxidized products.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, leading to the formation of reduced derivatives of Benzooxazol-4-ol.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), acids (sulfuric acid), bases (sodium hydroxide).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzooxazole derivatives with additional oxygen-containing functional groups, while reduction may produce hydrogenated derivatives.
相似化合物的比较
Benzoxazole: An analog with a similar structure but without the hydroxyl group.
Benzothiazole: An analog where the oxygen atom is replaced by sulfur.
Benzimidazole: An analog where the oxygen atom is replaced by nitrogen.
Benzofuran: An analog without the nitrogen atom.
Uniqueness: Benzooxazol-4-ol is unique due to the presence of the hydroxyl group, which enhances its reactivity and potential for functionalization. This makes it a versatile compound for various chemical and biological applications.
属性
IUPAC Name |
1,3-benzoxazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-5-2-1-3-6-7(5)8-4-10-6/h1-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQPBXGHGXFKJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70547593 | |
| Record name | 1,3-Benzoxazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70547593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89590-22-7 | |
| Record name | 1,3-Benzoxazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70547593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-benzoxazol-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one](/img/structure/B1282465.png)












